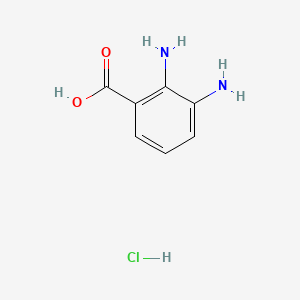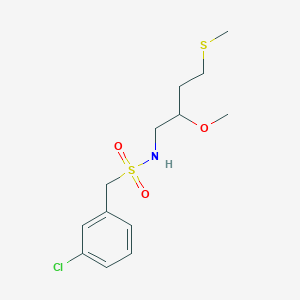
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
作用機序
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, this compound can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can effectively inhibit glutaminase activity, leading to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels. This can result in a decrease in cell proliferation and an increase in cell death in cancer cells.
実験室実験の利点と制限
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer cells. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative metabolic pathways for obtaining glutamine.
将来の方向性
There are several future directions for research on 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, further research is needed to understand the potential side effects of this compound and how they can be minimized.
合成法
The synthesis of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves a multi-step process that includes the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, this compound can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYHHOOAUVNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
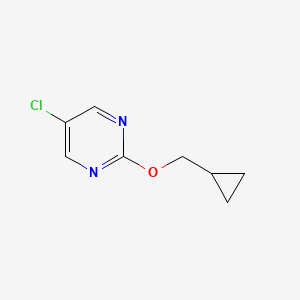
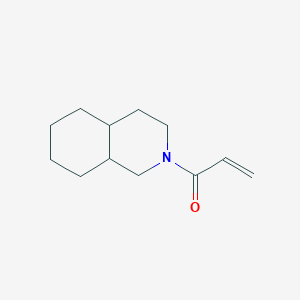

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)



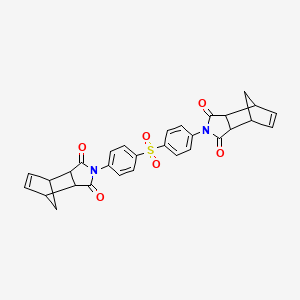

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)
